2,4-dimethyl-N-(2-methylpropyl)aniline
Overview
Description
2,4-dimethyl-N-(2-methylpropyl)aniline is an organic compound with the molecular formula C12H19N. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by two methyl groups at the 2 and 4 positions, and the amino group is substituted by an isobutyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethyl-N-(2-methylpropyl)aniline typically involves a multi-step process. One common method is the Friedel-Crafts acylation followed by a reduction reaction. The steps are as follows:
Friedel-Crafts Acylation: The benzene ring undergoes acylation with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) to introduce the acyl group.
Reduction: The acyl group is then reduced to an alkane using a reducing agent such as zinc amalgam and hydrochloric acid (Clemmensen reduction).
Nitration and Reduction: The nitro group is introduced via nitration, followed by reduction to form the amine group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2,4-dimethyl-N-(2-methylpropyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.
Major Products
Oxidation: Produces nitroso or nitro derivatives.
Reduction: Produces primary or secondary amines.
Substitution: Produces halogenated or nitrated derivatives.
Scientific Research Applications
2,4-dimethyl-N-(2-methylpropyl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,4-dimethyl-N-(2-methylpropyl)aniline involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2,4-dimethylaniline: Lacks the isobutyl group, making it less bulky and potentially less active in certain reactions.
N-isobutylaniline: Lacks the methyl groups on the benzene ring, affecting its reactivity and steric properties.
2,4-dimethyl-N-ethyl aniline: Has an ethyl group instead of an isobutyl group, leading to differences in steric hindrance and reactivity.
Uniqueness
2,4-dimethyl-N-(2-methylpropyl)aniline is unique due to the presence of both methyl groups and the isobutyl group, which confer specific steric and electronic properties. These properties make it suitable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
2,4-dimethyl-N-(2-methylpropyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N/c1-9(2)8-13-12-6-5-10(3)7-11(12)4/h5-7,9,13H,8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWXKOPLNQUGANY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NCC(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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